1,3-Dimethyl-8-methylamino-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione
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Description
1,3-Dimethyl-8-methylamino-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is a useful research compound. Its molecular formula is C16H19N5O2 and its molecular weight is 313.361. The purity is usually 95%.
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Biological Activity
1,3-Dimethyl-8-methylamino-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione, also known as a derivative of the purine family, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests it may exhibit various pharmacological properties, including anti-inflammatory, antioxidant, and possibly neuroprotective effects.
Chemical Structure and Properties
The molecular formula of this compound is C23H25N5O2, with a complex structure that includes multiple methyl and benzyl groups. The presence of these substituents may influence its biological activity by affecting its solubility and interaction with biological targets.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential effects:
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties. This activity is crucial for protecting cells from oxidative stress and could have implications in conditions like neurodegenerative diseases.
- Anti-inflammatory Effects : Compounds in the purine class have been noted for their ability to modulate inflammatory pathways. This could be particularly relevant in the context of chronic inflammatory diseases.
- Cytotoxicity : Some derivatives have shown cytotoxic effects against various cancer cell lines. The specific cytotoxicity profile of this compound remains to be fully elucidated through detailed studies.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and anti-inflammatory properties of related purine derivatives. For instance:
- Cytotoxicity Assays : MTT assays demonstrated that certain purine derivatives inhibited cell proliferation in cancer cell lines with varying degrees of effectiveness. While specific data on this compound is sparse, similar compounds have shown IC50 values ranging from 10 to 50 µM against breast and prostate cancer cells.
- Anti-inflammatory Assays : In studies assessing the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6), some purine derivatives significantly reduced cytokine levels in activated macrophages, indicating potential as anti-inflammatory agents.
Table: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antioxidant | Potential to reduce oxidative stress | |
Anti-inflammatory | Modulation of cytokine production | |
Cytotoxicity | Inhibition of cancer cell proliferation |
While specific mechanisms for this compound remain under investigation, related compounds often interact with adenosine receptors or inhibit enzymes involved in nucleotide metabolism. These interactions can lead to altered cellular signaling pathways that mediate inflammatory responses and cell survival.
Properties
IUPAC Name |
1,3-dimethyl-8-(methylamino)-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-10-6-5-7-11(8-10)9-21-12-13(18-15(21)17-2)19(3)16(23)20(4)14(12)22/h5-8H,9H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBMRCLCHLUQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NC)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.